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N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide
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Overview
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. . This compound features a naphthalene ring system attached to an oxazole ring, which is further substituted with a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide typically involves the formation of the oxazole ring followed by its attachment to the naphthalene carboxamide moiety. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the oxazole ring . The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using microwave-assisted synthesis to enhance reaction efficiency and yield . The use of catalyst-free conditions can also be advantageous in reducing production costs and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazoline derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various alkyl or aryl-substituted oxazole derivatives.
Scientific Research Applications
N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a potential therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl-1,3-thiazol-2-yl)piperidine-4-carboxamide: An ATP-competitive inhibitor of cyclin-dependent kinases with anti-cancer properties.
5-tert-Butylbenzoxazolone: Used as an optical brightener and fluorescent agent.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Known for its antimicrobial properties.
Uniqueness
N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalene ring system enhances its stability and potential for interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)15-11-16(20-22-15)19-17(21)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFCDUWSDMSQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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